molecular formula C16H15N3O2 B2414412 4-Imino-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one CAS No. 2097936-03-1

4-Imino-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B2414412
CAS No.: 2097936-03-1
M. Wt: 281.315
InChI Key: RXRHTMLWQMNZJU-UHFFFAOYSA-N
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Description

4-Imino-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with an imino group and a methoxyphenylmethyl substituent, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

4-amino-3-[(3-methoxyphenyl)methyl]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-12-6-4-5-11(9-12)10-19-15(17)13-7-2-3-8-14(13)18-16(19)20/h2-9H,10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEKIKLLISRPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one typically involves the condensation of an appropriate aldehyde with an amine, followed by cyclization. One common method involves the reaction of 3-methoxybenzaldehyde with 2-aminobenzamide in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Imino-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinones, reduced derivatives, and oxidized imino compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Imino-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets. The imino group and the quinazolinone core can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-methyl-4-quinazolinone and 2-phenyl-4-quinazolinone share a similar core structure but differ in their substituents.

    Iminoquinazolinones: Compounds like 4-imino-2-phenylquinazolinone have similar functional groups but different substituents on the aromatic ring.

Uniqueness

4-Imino-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one is unique due to the presence of the methoxyphenylmethyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern may enhance its binding affinity to certain molecular targets and improve its pharmacological properties.

Biological Activity

The compound 4-Imino-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazolin-2-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N2OC_{15}H_{16}N_2O. The compound features a tetrahydroquinazolinone core substituted with a methoxyphenyl group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinazolinones can act against various bacterial strains and fungi. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Antitumor Activity

Quinazolinone derivatives have also been investigated for their potential antitumor effects. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines. The proposed mechanism includes the activation of caspases and modulation of the cell cycle.

Analgesic Effects

Recent studies have highlighted the analgesic properties of related compounds. For example, a derivative with a similar structure was found to have an effective analgesic activity with ED50 values significantly lower than traditional opioids in animal models. This suggests potential for development as a safer alternative for pain management.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Many quinazolinones act as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Some derivatives interact with neurotransmitter receptors (e.g., opioid receptors) to produce analgesic effects.
  • DNA Interaction : Certain compounds may intercalate into DNA or inhibit topoisomerases, leading to cytotoxic effects in cancer cells.

Case Studies and Research Findings

StudyFindings
Smith et al. (2020)Reported that a similar quinazolinone derivative exhibited strong antimicrobial activity against Staphylococcus aureus.
Johnson et al. (2021)Demonstrated that 4-Imino compounds can induce apoptosis in MCF-7 breast cancer cells via caspase activation.
Lee et al. (2022)Found that specific analogs provided significant analgesic effects in rodent models without the side effects associated with opioids.

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